molecular formula C8H9BrN2O B13986258 1-(3-Bromo-2-pyridinyl)-3-azetidinol

1-(3-Bromo-2-pyridinyl)-3-azetidinol

Cat. No.: B13986258
M. Wt: 229.07 g/mol
InChI Key: QYGADAWQVIOTGY-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-pyridinyl)-3-azetidinol is a chemical compound that belongs to the class of azetidinols, which are four-membered ring structures containing nitrogen. The presence of a bromine atom on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3-Bromo-2-pyridinyl)-3-azetidinol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-2-pyridinecarboxaldehyde and azetidine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Procedure: The 3-bromo-2-pyridinecarboxaldehyde is reacted with azetidine in the presence of the base to form the desired product.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Bromo-2-pyridinyl)-3-azetidinol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The bromine atom on the pyridine ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

1-(3-Bromo-2-pyridinyl)-3-azetidinol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-pyridinyl)-3-azetidinol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may target bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

1-(3-Bromo-2-pyridinyl)-3-azetidinol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 1-(3-Bromopyridin-2-yl)ethanone and 1-(3-Bromo-2-pyridinyl)-1,2,4-triazolidin-3-amine.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

1-(3-bromopyridin-2-yl)azetidin-3-ol

InChI

InChI=1S/C8H9BrN2O/c9-7-2-1-3-10-8(7)11-4-6(12)5-11/h1-3,6,12H,4-5H2

InChI Key

QYGADAWQVIOTGY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)Br)O

Origin of Product

United States

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